methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-5(2)10-11-7(9)6(4)8(12)13-3/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJFCCWCHCZMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(=O)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate typically involves the chlorination of a pyridazine precursor. One common method includes the reaction of 3,6-dimethylpyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting 3-chloro-5,6-dimethylpyridazine is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The methyl groups can be oxidized to carboxylic acids or reduced to alkanes.
Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Substituted pyridazines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes or alcohols.
Scientific Research Applications
Synthetic Routes
- Chlorination : The compound can be synthesized through the chlorination of 5,6-dimethylpyridazine-4-carboxylic acid derivatives using agents like phosphorus oxychloride (POCl₃) under controlled conditions.
- Reagents : Common reagents include sodium hydroxide for substitution reactions and potassium permanganate for oxidation processes.
Medicinal Chemistry
Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is being explored as a potential pharmacophore in drug design. Its derivatives may exhibit various biological activities:
- Antimicrobial Properties : Investigated for efficacy against bacterial and fungal strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation through enzyme inhibition mechanisms.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:
- Formation of Derivatives : The compound can undergo substitution reactions, leading to the creation of new compounds with varied functionalities.
- Polymer Development : Its chemical properties make it suitable for developing advanced materials, including polymers with specific mechanical and thermal properties.
Agricultural Chemistry
Research indicates potential applications in agrochemicals:
- Pesticide Development : Similar compounds have been utilized as active ingredients in pesticides due to their biological activity against pests.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of this compound demonstrated effectiveness against specific strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The compound’s chlorine and ester groups can interact with active sites or binding pockets of target proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Pyridazine Ring
The substituent pattern on the pyridazine ring significantly influences physicochemical properties. Key analogs include:
| Compound Name | Substituents (Positions) | Molecular Weight | Similarity Score | Key Spectral Features |
|---|---|---|---|---|
| Methyl 6-chloro-3-methoxypyridazine-4-carboxylate | Cl (6), OMe (3), COOMe (4) | 216.63 | 0.95 | IR: 1735 cm⁻¹ (ester C=O) |
| Ethyl 6-chloropyridazine-4-carboxylate | Cl (6), COOEt (4) | 200.62 | 0.89 | IR: 1730–1740 cm⁻¹ (ester C=O) |
| Ethyl 3,6-dichloropyridazine-4-carboxylate | Cl (3,6), COOEt (4) | 235.06 | 0.83 | NMR: δ 1.4 (t, CH2CH3) |
Key Observations :
Ring Saturation and Heterocyclic Modifications
Compounds with modified ring systems provide insights into the role of aromaticity and nitrogen positioning:
- Ethyl 4-Chloro-3-Formyl-5,6-Dihydro-2H-Pyridine-1-Carboxylate : This dihydropyridine derivative lacks full aromaticity, increasing ring flexibility and reducing conjugation. The formyl group at position 3 enhances electrophilicity compared to the pyridazine analog .
- Ethyl 3-Chloro-5,6,7,8-Tetrahydrocinnoline-4-Carboxylate: The tetrahydrocinnoline core introduces partial saturation, altering π-stacking interactions and solubility. The chlorine at position 3 mirrors the target compound but in a cinnoline framework .
Impact of Aromaticity: The fully aromatic pyridazine ring in the target compound supports stronger intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to partially saturated analogs, as noted in studies on hydrogen-bonding patterns .
Functional Group Positioning and Bioactivity
- Chlorine at Position 3: In methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate, the chlorine atom at position 3 may enhance binding to biological targets (e.g., enzymes) through halogen bonding, a feature less pronounced in analogs with substituents at position 6 .
Biological Activity
Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H10ClN2O2 and a molecular weight of 214.65 g/mol. Its structure features a pyridazine ring with a chlorine atom at the 3-position and two methyl groups at the 5 and 6 positions, along with a carboxylate group that enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, which can lead to reduced inflammation and slowed cancer cell growth . The presence of the chlorine atom and the carboxylate group plays a critical role in influencing its binding affinity and specificity towards these targets.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity against glioblastoma cells. The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth and survival .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| U87MG | 8.3 | Inhibition of PDK1/Aurora Kinase A |
| ANGMS-CSS | 29.93 | Dual pathway inhibition |
| U118MG | 3.98 | Induction of apoptosis |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory potential. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study: Inhibition of Inflammatory Markers
A study conducted on animal models showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups. This suggests its potential use in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions including substitution reactions where the chlorine atom can be replaced by nucleophiles under basic conditions . Derivatives of this compound have been explored for enhanced biological activities.
Table 2: Synthesized Derivatives and Their Activities
| Compound Name | Biological Activity |
|---|---|
| Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate | Antibacterial properties |
| Methyl 3-bromo-5,6-dimethylpyridazine-4-carboxylate | Enhanced anticancer effects |
| Methyl 3-fluoro-5,6-dimethylpyridazine-4-carboxylate | Increased enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate?
The compound is synthesized via sequential chlorination and esterification. The precursor, 5,6-dimethylpyridazine-4-carboxylic acid, undergoes chlorination using reagents like thionyl chloride (SOCl₂), followed by esterification with methanol under acidic conditions. Reaction parameters (e.g., temperature: 60–80°C, time: 6–12 hours) are critical for yield optimization. Post-synthesis purification involves column chromatography or recrystallization .
Q. Which spectroscopic methods are used for structural characterization?
Key techniques include:
- NMR : To confirm methyl, chlorine, and ester group positions (e.g., ¹H NMR: δ 2.4–2.6 ppm for methyl groups; ¹³C NMR: δ 165–170 ppm for ester carbonyl).
- IR : Ester C=O stretches (~1720 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 215.6 (C₈H₉ClN₂O₂) .
Q. What are the primary chemical reactions this compound undergoes?
- Nucleophilic substitution : Chlorine at position 3 reacts with amines or alkoxides.
- Ester hydrolysis : Forms carboxylic acid derivatives under acidic/basic conditions.
- Cross-coupling : Suzuki-Miyaura reactions for aryl group introduction at position 4 .
Advanced Research Questions
Q. How can the chlorination step be optimized to minimize by-products?
By employing continuous flow reactors , researchers achieve precise temperature control (70±2°C) and reagent stoichiometry, reducing side products like di-chlorinated derivatives. Automated systems enhance reproducibility, with yields >85% reported . Alternative chlorinating agents (e.g., PCl₅) may reduce reaction times but require careful quenching .
Q. What strategies resolve contradictory spectral data for derivatives?
Conflicting NMR/IR results (e.g., unexpected carbonyl shifts) are addressed via:
- Hyphenated techniques : LC-MS or GC-MS to isolate and identify impurities.
- Computational modeling : DFT calculations to predict vibrational frequencies and compare with experimental data .
Q. How do substituent positions influence biological activity?
A comparative study of pyridazine derivatives shows:
| Compound | Substituents | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| Target compound | 3-Cl, 5,6-diMe | 12.5 |
| 4-Chloro-3,6-dimethyl | 4-Cl, 3,6-diMe | 25.0 |
| Chlorine at position 3 enhances membrane permeability, while methyl groups at 5,6 positions stabilize hydrophobic interactions with target enzymes . |
Q. What computational methods predict reactivity in medicinal chemistry applications?
- Molecular docking : Screens interactions with biological targets (e.g., bacterial dihydrofolate reductase).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.
- MD simulations : Assess binding stability over 100-ns trajectories .
Methodological Considerations
Q. How to design stability studies under varying pH conditions?
Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 254 nm. Acidic conditions (pH <3) hydrolyze the ester to carboxylic acid, while basic conditions (pH >10) promote chlorine displacement .
Q. What protocols validate purity for pharmacological assays?
- HPLC-DAD : Purity >98% confirmed at 220 nm (C18 column, acetonitrile/water gradient).
- Elemental analysis : ≤0.3% deviation from theoretical C, H, N values.
- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points?
Variations (e.g., 92–96°C vs. 88–90°C) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography to resolve crystal packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
